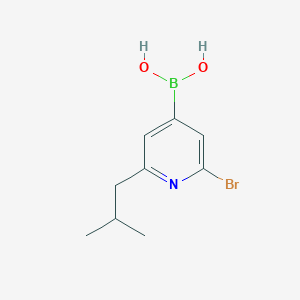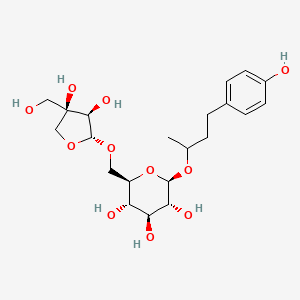
Apiosylrhododendrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apiosylrhododendrin is an organic compound that has garnered interest in the field of life sciences. It is a glycoside derivative of rhododendrol, specifically derived from Betula pendula.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .
化学反応の分析
Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:
Oxidation: Conversion of rhododendrol to raspberry ketone using alcohol dehydrogenases.
Hydrolysis: Breakdown of glycosidic bonds to release rhododendrol.
Common Reagents and Conditions:
Glucosidase Enzyme: Used for hydrolysis reactions.
Alcohol Dehydrogenases: Employed in oxidation reactions to convert rhododendrol to raspberry ketone.
Major Products:
Rhododendrol: A key intermediate in the synthesis of raspberry ketone.
Raspberry Ketone: A valuable compound in the food and cosmetic industries.
科学的研究の応用
Apiosylrhododendrin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
作用機序
The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .
類似化合物との比較
Arabinosylrhododendrin: Another glycoside derivative of rhododendrol.
Rhododendrol: The aglycone form of apiosylrhododendrin.
Raspberry Ketone: The final product of the biocatalytic conversion of rhododendrol.
Uniqueness: this compound is unique due to its specific glycosidic linkage and its role as a precursor in the biocatalytic production of raspberry ketone. Its efficient conversion using biocatalysts highlights its potential for sustainable and eco-friendly industrial applications .
特性
分子式 |
C21H32O11 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChIキー |
QJVVGCSWIOLQDG-GESFCUFHSA-N |
異性体SMILES |
CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
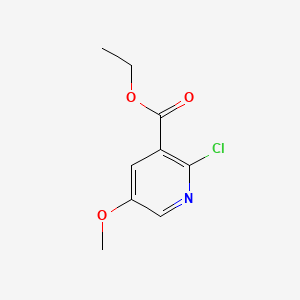
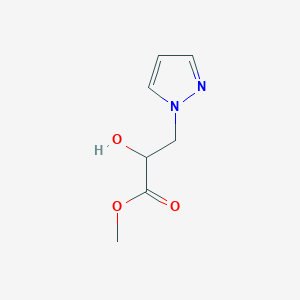
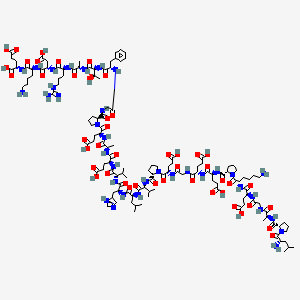
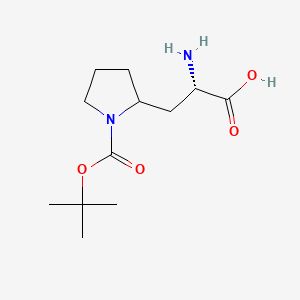
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
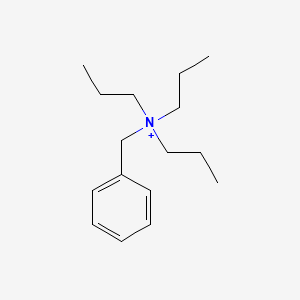
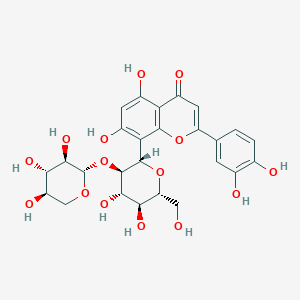
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)

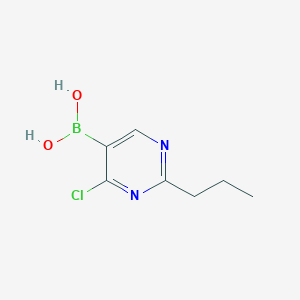
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
